molecular formula C16H25NO B14348932 1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline CAS No. 92585-52-9

1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14348932
CAS No.: 92585-52-9
M. Wt: 247.38 g/mol
InChI Key: KLJOYMKRGPCXBF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a methoxyethyl group and multiple methyl substitutions on the tetrahydroquinoline ring

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3, RSH). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its effects on cellular signaling and metabolic processes.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives, such as:

    2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxyethyl group, resulting in different chemical and biological properties.

    1-(2-Ethoxyethyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with an ethoxyethyl group, which may affect its reactivity and applications.

    1-(2-Methoxyethyl)-2,2,4,7-tetramethylquinoline: The absence of the tetrahydro structure can lead to different chemical behavior and uses.

Properties

CAS No.

92585-52-9

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-(2-methoxyethyl)-2,2,4,7-tetramethyl-3,4-dihydroquinoline

InChI

InChI=1S/C16H25NO/c1-12-6-7-14-13(2)11-16(3,4)17(8-9-18-5)15(14)10-12/h6-7,10,13H,8-9,11H2,1-5H3

InChI Key

KLJOYMKRGPCXBF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)C)CCOC)(C)C

Origin of Product

United States

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